molecular formula C22H22N4O6S B7729516 2,3-dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid

2,3-dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid

Cat. No.: B7729516
M. Wt: 470.5 g/mol
InChI Key: JYSLTCGRZLVMEU-FOKLQQMPSA-N
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Description

2,3-Dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with methoxy groups and a hydrazinylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. The process may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity on a larger scale. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The hydrazinylidene moiety can be reduced to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ can be used under acidic conditions.

    Reduction: Reducing agents such as NaBH₄ or LiAlH₄ are commonly employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like FeCl₃.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,3-Dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid is unique due to its complex structure, which includes a hydrazinylidene moiety and a thiazole ring. This complexity provides it with distinct chemical and biological properties compared to simpler benzoic acid derivatives.

Properties

IUPAC Name

2,3-dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S/c1-12-4-7-14(8-5-12)24-17(27)10-16-20(28)25-22(33-16)26-23-11-13-6-9-15(31-2)19(32-3)18(13)21(29)30/h4-9,11,16H,10H2,1-3H3,(H,24,27)(H,29,30)(H,25,26,28)/b23-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSLTCGRZLVMEU-FOKLQQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NN=CC3=C(C(=C(C=C3)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N/N=C/C3=C(C(=C(C=C3)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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